molecular formula C6H7FN2O2S B1291112 3-Amino-4-fluorobenzenesulfonamide CAS No. 1017448-36-0

3-Amino-4-fluorobenzenesulfonamide

Cat. No.: B1291112
CAS No.: 1017448-36-0
M. Wt: 190.2 g/mol
InChI Key: VNVFOYIKSYHSDJ-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H7FN2O2S It is characterized by the presence of an amino group (-NH2) and a fluorine atom (-F) attached to a benzene ring, along with a sulfonamide group (-SO2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluorobenzenesulfonamide typically involves the introduction of the amino and fluorine groups onto a benzene ring followed by the sulfonamide group. One common method includes the nitration of 4-fluorobenzenesulfonamide to introduce a nitro group, which is then reduced to an amino group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product’s purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted benzenesulfonamides, nitrobenzenes, and aminobenzenes, depending on the specific reaction pathway.

Scientific Research Applications

3-Amino-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Amino-3-fluorobenzenesulfonamide
  • 3-Amino-4-chlorobenzenesulfonamide
  • 3-Amino-4-methylbenzenesulfonamide

Comparison: Compared to its analogs, 3-Amino-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in reactions requiring high selectivity and specificity.

Properties

IUPAC Name

3-amino-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVFOYIKSYHSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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